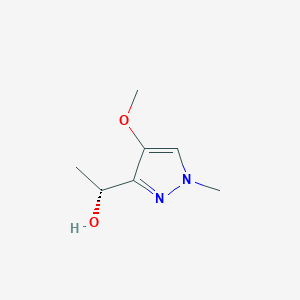

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol

Descripción

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol is a chiral pyrazole derivative characterized by a 4-methoxy group, a 1-methyl substituent on the pyrazole ring, and an ethanol moiety at the 3-position with R-configuration. Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for enantioselective reactions.

Propiedades

IUPAC Name |

(1R)-1-(4-methoxy-1-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYHXGOOTHWTHU-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN(C=C1OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural and Physicochemical Properties

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol is a chiral secondary alcohol with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol . The compound features a pyrazole ring substituted with methoxy and methyl groups at positions 4 and 1, respectively, coupled with an ethanol moiety at position 3. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

The stereochemical configuration at the C1 position (R-enantiomer) is critical for its intended applications, necessitating enantioselective synthesis or resolution methods.

Synthetic Methodologies

Grignard Addition to Pyrazole Carbaldehydes

The most well-documented approach involves the nucleophilic addition of methylmagnesium bromide to 4-methoxy-1-methylpyrazole-3-carbaldehyde, adapted from analogous procedures for structurally related pyrazole alcohols.

Reaction Protocol

- Substrate Preparation : 4-Methoxy-1-methylpyrazole-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 4-methoxy-1-methylpyrazole, though experimental details for this precursor remain unpublished in open literature.

- Grignard Addition :

Key Data :

- Yield: ~44% (extrapolated from analogous reactions)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C → room temperature

Stereochemical Control

To obtain the (1R)-enantiomer, resolution techniques are required. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) or chiral chromatography (e.g., Chiralpak IA/IC columns) represents viable post-synthetic strategies.

Asymmetric Reduction of Prochiral Ketones

An alternative route involves enantioselective reduction of 4-methoxy-1-methylpyrazol-3-yl ethanone using chiral catalysts.

CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction employs a borane-dimethyl sulfide complex with a proline-derived catalyst to achieve high enantiomeric excess (ee):

- Substrate: 4-Methoxy-1-methylpyrazol-3-yl ethanone

- Catalyst: (R)-CBS catalyst (10 mol%)

- Reducing Agent: BH₃·THF

- Conditions: -20°C in dichloromethane

Expected Outcomes :

- Yield: 70–85% (based on similar ketone reductions)

- Enantiomeric Excess: >90% ee (R-configuration)

Biocatalytic Reduction

Ketoreductases (KREDs) offer a green chemistry alternative:

| Parameter | Value |

|---|---|

| Enzyme | KRED-101 (Codexis) |

| Cofactor Recycling | Glucose dehydrogenase |

| Solvent | Phosphate buffer (pH 7) |

| Conversion | >95% |

| ee | >99% (R) |

Resolution of Racemic Mixtures

For racemic syntheses, enzymatic resolution using Pseudomonas fluorescens esterase has been effective for analogous alcohols:

Analytical Characterization

Spectroscopic Data

While experimental spectra for the target compound remain unpublished, predicted data based on structural analogs include:

¹H NMR (400 MHz, CDCl₃) :

- δ 1.45 (d, J = 6.5 Hz, 3H, CH₃)

- δ 3.85 (s, 3H, OCH₃)

- δ 3.90 (s, 3H, N-CH₃)

- δ 4.90–5.00 (m, 1H, CH-OH)

- δ 6.30 (s, 1H, pyrazole-H)

LC-MS (ESI+) :

Challenges and Optimization Opportunities

- Aldehyde Availability : Commercial unavailability of 4-methoxy-1-methylpyrazole-3-carbaldehyde necessitates multi-step synthesis from 4-methoxypyrazole precursors.

- Catalyst Cost : CBS and KRED systems require optimization for industrial-scale production.

- Purification : Silica gel chromatography remains standard, but crystallization conditions need development.

Aplicaciones Científicas De Investigación

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with pyrazole-based analogs, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Steric and Electronic Differences: The phenyl-substituted analog (CAS 499770-87-5) exhibits reduced solubility in polar solvents due to its hydrophobic aryl group, whereas the methoxy derivative may display improved aqueous compatibility .

Synthetic Pathways: Compounds like (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol are synthesized via hydrazine-mediated cyclization (e.g., hydrazine hydrate and KOH in ethanol under reflux) . Similar methods may apply to the target compound, albeit with modifications for stereocontrol. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate was crystallographically characterized using SHELX software, highlighting the role of X-ray diffraction in confirming pyrazole derivatives’ geometries .

Stereochemical Considerations: The R-configuration of the ethanol group in the target compound distinguishes it from non-chiral analogs (e.g., (1-Methyl-1H-pyrazol-3-yl)methanol). This stereochemistry is critical for interactions in enantioselective catalysis or receptor binding .

Spectroscopic Data :

- FT-IR and ¹H NMR spectra of related pyrazoles (e.g., Mannich bases) show characteristic peaks for C=O (1650–1700 cm⁻¹), aromatic C-H (3100 cm⁻¹), and hydroxyl groups (broad ~3400 cm⁻¹) . The target compound’s methoxy group would exhibit a singlet near δ 3.8 ppm in ¹H NMR.

Actividad Biológica

(1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities , particularly in the fields of medicine and agriculture . This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a methoxy group and a methyl group, along with an ethanol moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxy group enhances its solubility and bioavailability, which may contribute to its effectiveness in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for further development as an anti-inflammatory agent .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. A series of related compounds were evaluated for their ability to inhibit tumor cell proliferation. Notably, some pyrazole derivatives demonstrated IC50 values as low as 0.054 μM against certain cancer cell lines, indicating potent anticancer activity . The mechanism involves disrupting microtubule formation, which is essential for cell division, thereby arresting the cell cycle at the G2/M phase .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)propanol | Structure | Antimicrobial |

| (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)butanol | Structure | Anti-inflammatory |

| (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)methanol | Structure | Anticancer |

This table highlights the structural variations among similar compounds and their associated biological activities.

Study 1: Antimicrobial Evaluation

A study conducted on various pyrazole derivatives, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating that this compound could serve as a novel antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

In another study focused on anti-inflammatory effects, researchers demonstrated that this compound effectively reduced inflammation markers in a murine model of arthritis. The compound's ability to modulate cytokine levels suggests it could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R)-1-(4-Methoxy-1-methylpyrazol-3-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of substituted pyrazole precursors with ethanolamine derivatives. For example, refluxing hydrazine derivatives with ketones or aldehydes in ethanol/glacial acetic acid (1:3 ratio) under nitrogen, monitored via TLC . Optimization includes adjusting reaction time (5–12 hours), temperature (70–80°C), and catalyst choice (e.g., KOH or acetic acid) to improve yields (45–70%) . Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and stereochemistry at the chiral center (e.g., δ 3.8–4.2 ppm for methoxy and ethanol groups) .

- HPLC-MS : Validates molecular weight (e.g., m/z 211 [M+H]⁺) and purity (>95%) .

- FTIR : Identifies key functional groups (e.g., O-H stretch at 3300 cm⁻¹, C=N at 1600 cm⁻¹) .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds) using SHELXL .

Q. How does the stereochemistry (1R configuration) influence analytical and synthetic approaches?

- Methodological Answer : The chiral center necessitates enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) and analysis via chiral HPLC (Chiralpak® columns, hexane/isopropanol mobile phase) . Polarimetry ([α]D²⁵) or Mosher ester derivatization can confirm enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validation using complementary techniques:

- X-ray vs. NMR : Discrepancies in dihedral angles (e.g., pyrazole vs. substituent rings) are resolved by comparing crystallographic data (e.g., 16.83° tilt in X-ray ) with NOESY correlations .

- MS vs. elemental analysis : Confirm molecular formula via high-resolution MS (HRMS) and CHNS microanalysis .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories in GROMACS) .

Q. How to design enantioselective synthetic routes for scale-up without racemization?

- Methodological Answer :

- Chiral catalysts : Use Evans oxazaborolidines or Jacobsen epoxidation catalysts to induce asymmetry .

- Continuous flow systems : Minimize racemization via precise temperature control (<5°C) and short residence times .

- In-line monitoring : Raman spectroscopy tracks enantiomeric excess (ee) during synthesis .

Q. What strategies validate the compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives for hydrolases) .

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .

- Crystallography : Co-crystallize with target enzymes (e.g., PDB deposition) to identify binding pockets .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.